molecular formula C23H16F3N3O3 B7718302 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B7718302
M. Wt: 439.4 g/mol
InChI Key: GOCXJCJDNDHTEP-UHFFFAOYSA-N
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Description

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,2,4-oxadiazole ring, a phenoxy group, and a trifluoromethyl-substituted phenyl group, making it a molecule of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with phenoxy group: The oxadiazole intermediate is then reacted with a phenol derivative to introduce the phenoxy group. This step often requires the use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Introduction of the trifluoromethyl-substituted phenyl group: The final step involves the acylation of the oxadiazole-phenoxy intermediate with a trifluoromethyl-substituted aniline derivative, typically using acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and oxadiazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring, to form amines or other reduced products.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. For instance, its anti-inflammatory activity might be due to inhibition of cyclooxygenase enzymes, while its anticancer effects could involve induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide: Lacks the trifluoromethyl group, which may affect its biological activity and physical properties.

    2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-phenylacetamide: Similar structure but without the trifluoromethyl substitution, potentially leading to different pharmacokinetic properties.

Uniqueness

The presence of the trifluoromethyl group in 2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide enhances its lipophilicity and metabolic stability, making it a unique candidate for drug development compared to its analogs.

This compound’s distinct structural features and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)17-9-5-10-18(13-17)27-20(30)14-31-19-11-4-8-16(12-19)22-28-21(29-32-22)15-6-2-1-3-7-15/h1-13H,14H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCXJCJDNDHTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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